Cas no 51451-83-3 (Benzenamine, N-ethyl-4-nitro-N-phenyl-)
Benzenamine, N-ethyl-4-nitro-N-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, N-ethyl-4-nitro-N-phenyl-
- N-ethyl-4-nitro-N-phenylaniline
- SCHEMBL5843017
- SB81122
- DTXSID80448123
- 51451-83-3
-
- Inchi: 1S/C14H14N2O2/c1-2-15(12-6-4-3-5-7-12)13-8-10-14(11-9-13)16(17)18/h3-11H,2H2,1H3
- InChI Key: JBKYEFPEDCZWGQ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)N(C1C=CC=CC=1)CC)=O
Computed Properties
- Exact Mass: 242.10562
- Monoisotopic Mass: 242.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 49.1Ų
Experimental Properties
- PSA: 46.38
Benzenamine, N-ethyl-4-nitro-N-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019109941-1g |
N-Ethyl-4-nitro-N-phenylaniline |
51451-83-3 | 95% | 1g |
$400.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737136-1g |
n-Ethyl-4-nitro-n-phenylaniline |
51451-83-3 | 98% | 1g |
¥2420.00 | 2024-05-10 | |
| Crysdot LLC | CD12066318-1g |
N-Ethyl-4-nitro-N-phenylaniline |
51451-83-3 | 95+% | 1g |
$313 | 2024-07-24 |
Benzenamine, N-ethyl-4-nitro-N-phenyl- Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Benzenamine, N-ethyl-4-nitro-N-phenyl-
Benzenamine, N-ethyl-4-nitro-N-phenyl- (CAS No. 51451-83-3): An Overview and Recent Advances
Benzenamine, N-ethyl-4-nitro-N-phenyl- (CAS No. 51451-83-3) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as N-Ethyl-N-phenyl-4-nitroaniline, is characterized by its unique molecular structure, which includes a nitro group and an ethylamine substituent on a benzene ring. Its chemical formula is C12H13N3O2, and it has a molecular weight of 227.25 g/mol.
The physical properties of N-Ethyl-N-phenyl-4-nitroaniline are noteworthy. It is a solid at room temperature with a melting point of approximately 89°C to 91°C. The compound is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and acetone. These properties make it suitable for various chemical reactions and processes.
In terms of chemical reactivity, N-Ethyl-N-phenyl-4-nitroaniline can undergo a variety of transformations. It can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and reduction reactions. For instance, the nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite in aqueous solution. This transformation is particularly useful in the synthesis of more complex organic molecules and pharmaceutical intermediates.
Recent research developments have highlighted the potential applications of N-Ethyl-N-phenyl-4-nitroaniline in various fields. In the realm of pharmaceuticals, this compound has shown promise as an intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties. A study published in the *Journal of Medicinal Chemistry* (2023) reported that derivatives of N-Ethyl-N-phenyl-4-nitroaniline exhibited significant anti-inflammatory activity in vitro and in vivo models. The researchers attributed this activity to the presence of the nitro group, which can be metabolized to generate active metabolites with therapeutic effects.
In the field of materials science, N-Ethyl-N-phenyl-4-nitroaniline has been explored for its potential use in the development of new materials with unique optical and electronic properties. A research team from the University of California, Berkeley, demonstrated that this compound could be used as a precursor for the synthesis of conjugated polymers with high photoluminescence quantum yields. These polymers have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The environmental impact of N-Ethyl-N-phenyl-4-nitroaniline is also an important consideration. While it is not classified as a hazardous substance under current regulations, proper handling and disposal practices are essential to minimize any potential environmental risks. Studies have shown that this compound can be biodegraded under certain conditions, but its persistence in aquatic environments remains a topic of ongoing research.
In conclusion, Benzenamine, N-ethyl-4-nitro-N-phenyl- (CAS No. 51451-83-3) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable intermediate in pharmaceutical synthesis and materials science. Ongoing research continues to uncover new possibilities for its use, further cementing its importance in the chemical community.
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